molecular formula C18H23NO3 B13048372 Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate

Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B13048372
M. Wt: 301.4 g/mol
InChI Key: QERBWHSYRLVRCN-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate is a spirocyclic compound characterized by a unique bicyclic framework. The core structure consists of a 4-azaspiro[2.5]octane system, where a six-membered azacyclohexane ring is fused to a smaller cyclopropane-like ring (spiro junction at C4 and C7). Key substituents include a benzyl group at the 4-position, a methyl group at the 7-position, and an ethyl carboxylate ester at the 7-position. This compound’s structural complexity makes it a subject of interest in organic synthesis and crystallography, particularly for studying ring strain, stereoelectronic effects, and intermolecular interactions .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C18H23NO3/c1-3-22-16(21)17(2)11-12-19(18(9-10-18)15(17)20)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3

InChI Key

QERBWHSYRLVRCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C2(C1=O)CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Common starting materials include derivatives of cyclopropyl carbamates such as 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate.
  • Nucleophilic substitution reactions with amino acid esters (e.g., glycine methyl ester hydrochloride) are frequently employed to build the azaspiro core.
  • Protective groups such as benzyl, tert-butoxycarbonyl, or benzyloxycarbonyl are used to control reactivity during multi-step synthesis.

Typical Reaction Sequence

  • Substitution Reaction : Introduction of the nitrogen-containing moiety via nucleophilic substitution on a cyclopropyl methanesulfonate or halide derivative.
  • Protective Group Addition : Installation of protecting groups to mask reactive amines or carboxyl groups during subsequent steps.
  • Deprotection : Removal of protective groups under controlled conditions to reveal functional groups for further transformation.
  • Reduction and Oxidation Steps : Selective reduction or oxidation to install ketone groups or reduce intermediates without affecting the spirocyclic core.

Detailed Preparation Methodology for Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate

Avoidance of Hazardous Reagents

  • Traditional methods used boron trifluoride diethyl etherate for reduction steps, which is flammable, explosive, and toxic.
  • Modern protocols avoid such reagents, opting for safer alternatives to improve industrial scalability and safety.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Substitution Compound I + glycine methyl ester hydrochloride, K2CO3, acetonitrile, RT Molar ratio nucleophile:compound I = 2-6:1; base excess for complete reaction
Protective Group Addition Benzyl bromide or similar, base, solvent Protects amine functionalities
Deprotection Hydrogenolysis (Pd/C, H2) or acid/base Removes benzyl or Boc groups without ring opening
Methylation Alkyl halide (e.g., methyl iodide), base Introduces methyl group at 7-position
Oxidation Mild oxidants (e.g., PCC, Dess–Martin periodinane) Selective oxidation to ketone at 8-position
Esterification Ethanol, acid catalyst (e.g., H2SO4) or ethyl chloroformate Forms ethyl ester at carboxylate position

Research Findings and Data

  • The synthetic route provides good yields (>70%) when optimized, with purity >95% after purification.
  • Protective group strategies are crucial to prevent side reactions and degradation of the spirocyclic core.
  • Avoidance of hazardous reagents significantly improves safety and environmental impact.
  • Analytical methods such as NMR (1H, 13C), HRMS, and IR spectroscopy confirm the structure and purity of intermediates and final product.
  • The spirocyclic framework remains intact throughout the synthesis, demonstrating the robustness of the method.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Safety/Notes
Substitution Glycine methyl ester hydrochloride, K2CO3, acetonitrile, RT Build azaspiro core Mild conditions, room temperature
Protective Group Addition Benzyl bromide, base Protect amines Enables selective transformations
Deprotection Pd/C hydrogenolysis or acid/base Remove protective groups Avoids harsh conditions
Methylation Methyl iodide, base Introduce methyl substituent Controlled alkylation
Oxidation PCC or Dess–Martin reagent Form ketone group Selective oxidation
Esterification Ethanol, acid catalyst Form ethyl ester Standard esterification

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Chemistry

Spirocyclic compounds with azaspiro frameworks are widely studied for their conformational rigidity and applications in medicinal chemistry. Below is a comparative analysis of Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate and related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Spiro Ring Size Key Substituents Molecular Weight (g/mol) Notable Properties
This compound [2.5] Benzyl (C4), methyl (C7), ethyl carboxylate (C7), ketone (C8) ~347.4 High ring strain, moderate solubility in polar aprotic solvents, reactive ketone
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5] Dimethylaminophenyl (C8), benzothiazolyl (C9), dione (C6, C10) ~450–500 (varies with R) Larger spiro system, enhanced π-π stacking (benzothiazole), fluorescent properties
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Non-spiro Cyclopentane core, pyrrolidine amide, hydroxyl/benzothiazolyl substituents ~400–450 Flexible backbone, hydrogen-bonding capacity, bioactive potential
Key Observations:

Spiro Ring Size : The target compound’s [2.5] spiro system imposes significant ring strain compared to the [4.5] spiro analogues, affecting thermal stability and reactivity. For example, the [4.5] system in ’s compounds allows for extended conjugation (e.g., benzothiazole), enabling fluorescence .

Functional Groups: The ethyl carboxylate ester in the target compound offers hydrolytic susceptibility, unlike the amide-linked pyrrolidine derivatives in , which exhibit greater stability . The ketone at C8 in the target compound provides a site for nucleophilic addition, contrasting with the dione groups (C6 and C10) in [4.5] spiro derivatives, which participate in keto-enol tautomerism .

Crystallographic Behavior :

  • Software tools like SHELX and ORTEP-3 (used for structural refinement and visualization ) reveal that the smaller spiro[2.5] system in the target compound adopts a more compact conformation, leading to tighter crystal packing.
  • Hydrogen-bonding patterns (analyzed via graph set theory ) differ significantly: the target compound’s ketone and ester groups form weaker C=O···H interactions compared to the stronger N–H···O bonds in amide-containing analogues.

Physicochemical and Reactivity Differences

Table 2: Property Comparison
Property Target Compound [4.5] Spiro Derivatives Pyrrolidine Amides
Melting Point 120–125°C (estimated) 180–200°C 150–170°C
Solubility in DMSO High Moderate (due to aromatic groups) High (polar amides)
Reactivity Ketone oxidation, ester hydrolysis Dione tautomerization, cycloaddition Amide bond stability, nucleophilic substitution
Notable Findings:
  • Synthetic Pathways : The target compound’s synthesis likely involves cyclopropanation strategies, whereas [4.5] spiro derivatives in are synthesized via condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazolyl amines, emphasizing divergent methodologies .
  • Lumping Strategy Limitations : While suggests lumping structurally similar compounds, the stark differences in spiro ring size and substituent chemistry between the target compound and its analogues preclude such simplification .

Biological Activity

Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate is a synthetic organic compound with a spirocyclic structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed exploration of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and interaction studies.

Chemical Structure and Properties

The compound has the molecular formula C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 301.4 g/mol. Its unique spirocyclic structure includes various functional groups that may contribute to its biological activity profile.

Property Details
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Purity≥ 95%

Anticancer Activity

A notable area of interest is the compound's anticancer properties. Preliminary studies have shown that derivatives of similar spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, including:

  • Human lung cancer (A549)
  • Human breast cancer (MDA-MB-231)
  • Human cervical cancer (HeLa)

In one study, compounds structurally related to this compound demonstrated IC50 values ranging from 0.08 to 0.19 µM against these cell lines, indicating potent anticancer activity .

The exact mechanisms through which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the compound may interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the spirocyclic framework : Utilizing metal-catalyzed cyclization techniques.
  • Functional group modifications : Incorporating various substituents to enhance biological activity.
  • Purification : Employing recrystallization or chromatography to achieve desired purity levels.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antitumor Activity : In vitro studies revealed that derivatives showed moderate to potent activity against multiple cancer cell lines, with some exhibiting IC50 values as low as 0.08 µM .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have indicated that specific modifications to the spirocyclic structure can significantly influence biological potency, suggesting avenues for further optimization .
  • Binding Affinity Studies : Ongoing research aims to elucidate the binding interactions of this compound with various biological targets, which may reveal insights into its mechanism of action and therapeutic potential .

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